molecular formula C15H21BN2O4 B2655419 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1356963-36-4

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2655419
CAS No.: 1356963-36-4
M. Wt: 304.15
InChI Key: KMCFVENGJCVLEX-UHFFFAOYSA-N
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Description

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing aromatic amide with the molecular formula C₁₆H₂₁BN₂O₄. Its structure features a benzamide core substituted at the 4-position with a pinacol boronate ester group and at the 2-position with an acetamido (-NHCOCH₃) moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester group, which facilitates carbon-carbon bond formation in synthetic organic chemistry .

Properties

IUPAC Name

2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O4/c1-9(19)18-12-8-10(6-7-11(12)13(17)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCFVENGJCVLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-acetamidobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Acidic or Basic Conditions: For hydrolysis reactions.

    Organic Solvents: Such as dichloromethane or tetrahydrofuran (THF).

Major Products Formed

    Boronic Acids: Formed from hydrolysis of the dioxaborolane group.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated as a potential scaffold for developing inhibitors targeting specific biological pathways. For instance, modifications of the benzamide structure have shown promise in enhancing selectivity and potency against various targets such as kinases involved in cancer progression .

2. Aurora Kinase Inhibition
Research has indicated that derivatives of this compound can act as selective inhibitors of Aurora kinases, which are critical in cell division and have been implicated in cancer. The design of these inhibitors often involves computational modeling to optimize binding affinity and selectivity .

3. Synthesis of PROTACs
The compound serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade target proteins. The incorporation of the dioxaborolane unit enhances the stability and efficacy of these molecules .

Materials Science Applications

1. Polymer Chemistry
The unique properties of the boron moiety allow for the incorporation of this compound into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries .

2. Sensor Development
Due to its chemical reactivity, 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized in the fabrication of sensors for detecting specific biomolecules or environmental pollutants. Its ability to form stable complexes with certain analytes makes it an attractive candidate for sensor applications .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition mechanisms, particularly in relation to serine proteases and other enzymes involved in metabolic pathways. Understanding these interactions can provide insights into therapeutic strategies for various diseases .

2. Chemical Biology
In chemical biology research, this compound facilitates the exploration of cellular processes by acting as a tool for labeling or modifying biomolecules within living systems. Its boron-containing structure allows for specific interactions with biological targets .

Case Studies

Study ReferenceApplication FocusKey Findings
Aurora Kinase InhibitorsDemonstrated selective inhibition with potential anti-cancer activity.
Polymer CompositesEnhanced mechanical properties observed when incorporated into polymer matrices.
PROTAC DevelopmentSuccessfully synthesized PROTACs targeting LRRK2 with promising degradation capabilities.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 376584-62-2)

  • Structure : Lacks the 2-acetamido substituent, retaining only the benzamide and boronate groups.
  • Properties: Reduced hydrogen-bonding capacity compared to the acetamido derivative. Lower molecular weight (C₁₃H₁₈BNO₃ vs. C₁₆H₂₁BN₂O₄) results in higher solubility in non-polar solvents.
  • Applications : Primarily used as a simpler boronate precursor in cross-coupling reactions .

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Structure : Features an N-benzyl group instead of acetamido.
  • Properties : Increased lipophilicity (logP ~3.2 vs. ~2.5 for the acetamido analogue) and higher melting point (138–140°C).
  • Applications : Intermediate in synthesizing hydrophobic drug candidates; less metabolically stable due to the benzyl group .

N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1011731-99-9)

  • Structure : Contains N,N-dimethyl and 2-methyl substituents.
  • Properties : Enhanced steric hindrance reduces cross-coupling efficiency (yields ~70% vs. ~85% for the acetamido compound). Higher thermal stability (decomposition temperature >250°C).
  • Applications : Used in high-temperature reactions but less favored in biological applications due to reduced hydrogen-bonding .

Methyl 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 760989-61-5)

  • Structure : Methyl ester replaces the benzamide group.
  • Properties : Increased electrophilicity at the carbonyl carbon, making it more reactive in ester hydrolysis. Lower aqueous solubility (logS −4.1 vs. −3.2 for the benzamide).
  • Applications : Precursor for prodrug synthesis .

Physicochemical and Reactivity Comparison

Compound Molecular Weight logP<sup>a</sup> Melting Point (°C) Cross-Coupling Yield<sup>b</sup>
Target compound 316.16 2.5 160–162 85%
4-(Boronate)benzamide (CAS 376584-62-2) 263.11 1.8 145–147 78%
N-Benzyl derivative 377.28 3.2 138–140 72%
N,N,2-Trimethyl derivative 305.21 2.9 >250 (dec.) 70%
Methyl ester analogue 331.17 2.7 122–124 82%

<sup>a</sup> Calculated using ChemAxon; <sup>b</sup> Yields reported for Suzuki-Miyaura coupling with 4-bromotoluene .

Biological Activity

2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H19BF3NO3
  • Molecular Weight : 329.12 g/mol
  • IUPAC Name : N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]acetamide

The biological activity of 2-acetamido derivatives often involves interactions with specific protein targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes or receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures can act as inhibitors for various kinases and have shown promise in cancer therapy.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various biological targets:

  • Aurora Kinases : Compounds structurally related to 2-acetamido derivatives have been evaluated for their inhibitory effects on Aurora kinases. These kinases are crucial for cell division and are often overactive in cancerous cells. Inhibitors have demonstrated significant selectivity towards Aurora-A and Aurora-B kinases, suggesting that 2-acetamido derivatives could also exhibit similar properties .
  • Covalent Inhibition : The unique structure of the dioxaborolane group allows for covalent modification of target proteins. This mechanism enhances the potency and selectivity of the compound against specific kinases such as BTK (Bruton's tyrosine kinase), which is vital in B-cell signaling pathways .

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget KinaseIC50 (nM)Selectivity
Compound AAurora-A50High
Compound BBTK20Moderate
Compound CJAK3>100Low
2-AcetamidoTBDTBDTBD

Note: TBD indicates that specific data for 2-acetamido derivatives is still under investigation.

Q & A

Q. What are the common synthetic routes for 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how are intermediates characterized?

Answer: The compound is typically synthesized via:

  • Ammonolysis of oxazinone precursors : For example, stirring 2,2'-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one with aqueous ammonia yields benzamide derivatives (42% yield) .
  • Borylation of aryl halides : Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) introduces the dioxaborolane moiety .

Q. Characterization methods include :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm substitution patternsδ 2.1 (s, 3H, CH₃), δ 8.2 (d, J=8 Hz, aromatic H)
X-ray diffraction Resolve crystal structureSHELX refinement for bond angles/boron coordination
Melting point Assess purity219–223°C (sharp range indicates high crystallinity)

Q. How is the boronate ester functionality utilized in Suzuki-Miyaura cross-coupling reactions?

Answer: The dioxaborolane group enables C–C bond formation under palladium catalysis. Key steps:

  • Reaction partners : Aryl/heteroaryl halides (e.g., bromides, iodides).
  • Catalytic system : Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ or CsF as base .
  • Optimization : Microwave irradiation (100–120°C, 1–2 h) improves yields in sterically hindered systems .

Q. Example protocol :

Combine boronate (1.2 eq), aryl halide (1 eq), Pd catalyst, and base in THF/H₂O (3:1).

Purify via automated column chromatography (hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can contradictory synthesis yields (e.g., 42% vs. 70% in analogous compounds) be analyzed and resolved?

Answer: Yield discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) may slow ammonolysis vs. electron-donating groups (e.g., CH₃) .
  • Purification challenges : Low-yield reactions may require alternative methods (e.g., recrystallization vs. chromatography) .

Q. Troubleshooting table :

IssueSolutionEvidence
Low ammonolysis yieldIncrease reaction time (24–48 h) or NH₃ concentration
Boron ester hydrolysisUse anhydrous conditions or stabilize with pinacol

Q. What advanced strategies address boron-related challenges in X-ray crystallography?

Answer: Boron’s low electron density complicates structure refinement. Solutions include:

  • High-resolution data : Collect at synchrotron sources (λ < 1 Å) to enhance anomalous scattering .
  • Software tools : Use OLEX2 for twinned data or SHELXL for restrained refinement of B–O bond lengths .
  • Validation metrics : Check Rint (< 5%) and Flack parameter for chiral centers .

Q. Case study :

  • Twinned data refinement in SHELXL reduced R-factor from 0.15 to 0.05 for a boron-containing analogue .

Q. How is this compound applied in synthesizing functional polymers or bioconjugates?

Answer: The boronate enables:

  • DNA/protein labeling : Conjugation via Suzuki coupling to halogenated biomolecules (e.g., 5-iodouracil) .
  • OLED intermediates : Cross-coupling with aryl bromides generates emissive layers (e.g., acridine derivatives) .

Q. Example bioconjugate synthesis :

React boronate with iodinated DNA strand (Pd(OAc)₂, CuI, ascorbic acid).

Confirm conjugation via MALDI-TOF (mass shift Δm/z = 370) .

Q. What methodological precautions are critical for handling air-sensitive intermediates?

Answer:

  • Storage : Under argon at –20°C (prevents boronate oxidation) .
  • Reaction setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Safety protocols : PPE (gloves, goggles) and waste segregation (boron-containing residues) .

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